Glycogen Phosphorylase (GP) Inhibition: DAB vs. 1-Deoxynojirimycin (DNJ) Selectivity Profile
DAB is a potent inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis, whereas the widely used iminosugar 1-deoxynojirimycin (DNJ) shows no significant GP inhibition. In primary rat hepatocytes, DAB inhibited basal and glucagon-stimulated glycogenolysis with IC50 values of 1.0 ± 0.3 µM and 1.1 ± 0.2 µM, respectively [1]. In contrast, DNJ is reported to have no significant inhibition toward glycogen phosphorylase [2]. This differential selectivity makes DAB the appropriate tool for studies targeting GP-mediated glycogen breakdown, while DNJ is unsuitable.
| Evidence Dimension | Glycogen Phosphorylase (GP) Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.0 ± 0.3 µM (basal); 1.1 ± 0.2 µM (glucagon-stimulated) |
| Comparator Or Baseline | 1-Deoxynojirimycin (DNJ): No significant inhibition |
| Quantified Difference | DAB exhibits nanomolar/low micromolar inhibition; DNJ is inactive against GP. |
| Conditions | Primary rat hepatocytes; glycogenolysis assay |
Why This Matters
Procurement of DAB over DNJ is essential for any study requiring specific inhibition of glycogen phosphorylase, a target not addressed by six-membered iminosugars.
- [1] Andersen, J. V., Mackay, P., Ynddal, L., & McCormack, J. G. (2003). Pharmacokinetics and anti‐hyperglycaemic efficacy of a novel inhibitor of glycogen phosphorylase, 1,4‐dideoxy‐1,4‐imino‐d‐ arabinitol, in glucagon‐challenged rats and dogs and in diabetic ob/ob mice. Diabetes, Obesity and Metabolism, 5(6), 397-407. View Source
- [2] Asano, N., et al. (2008). In vitro inhibition of glycogen-degrading enzymes and glycosidases by six-membered sugar mimics and their evaluation in cell cultures. Bioorganic & Medicinal Chemistry. View Source
